molecular formula C20H28N6O B1664410 Aftin-4 CAS No. 866893-90-5

Aftin-4

Cat. No. B1664410
M. Wt: 368.5 g/mol
InChI Key: YPYWONAECUVKHY-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aftin-4 is an inducer of amyloid-β (1-42) (Aβ42). It selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM .


Molecular Structure Analysis

The molecular formula of Aftin-4 is C20H28N6O and its molecular weight is 368.5 . The formal name is 2R-[[9-(1-methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol .


Physical And Chemical Properties Analysis

Aftin-4 is a solid substance. It is soluble in DMSO .

Scientific Research Applications

1. Studying Amyloidogenic Conditions in Neurons

  • Summary of Application: Aftin-4 is used in vitro to study the effects of amyloidogenic conditions in neurons. It is used to induce these conditions in a neuron-like cell line, SH-SY5Y .
  • Methods of Application: The researchers cultured SH-SY5Y cells in an agarose-laminin scaffold and induced the amyloidogenic condition using Aftin-4 . The effectiveness of RNAs, proteins, and cells isolation from 3D scaffold enables the investigation of the cellular and molecular mechanisms underlying the amyloidogenic cascade in neuronal cells .
  • Results: The results showed that SH-SY5Y cultured in agarose-laminin scaffold differentiated to a mature TUJ1-expressing neuron cell on day 7 . The gene expression profile from the Aftin-4-induced amyloidogenic condition revealed the expression of relevant gene-encoding proteins in the amyloidogenic pathway, including APP, BACE1, PS1, and PS2 .

2. Increasing Aβ42 Peptide Production

  • Summary of Application: Aftin-4 has been identified as a compound that selectively and potently increases Aβ42 peptide production .
  • Methods of Application: The researchers used Aftin-4 to induce an increase in Aβ42 peptide production in N2a cells, primary neurons, and brain lysates .
  • Results: The results confirmed that Aftin-4 increases Aβ42 peptide production 7-fold in N2a cells, 4-fold in primary neurons, and 2-fold in brain lysates .

3. Inducing Neuroinflammation and Memory Deficits

  • Summary of Application: In vivo, Aftin-4 is used to increase hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also induces spatial working and spatial reference memory deficits in mice .
  • Methods of Application: Aftin-4 is administered intracerebroventricularly (i.c.v.) at doses of 3-20 nmol/animal .
  • Results: The results showed that Aftin-4 increases hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also induces spatial working and spatial reference memory deficits in mice, effects that are reversed by co-administration of the γ-secretase inhibitor BMS .

4. Inducing Amyloidogenic Conditions in 3D Culture

  • Summary of Application: Aftin-4 is used to induce amyloidogenic conditions in a 3D culture of neuron-like cell line, SH-SY5Y . This platform could induce the amyloid-beta 42 secretion and entrap secreted proteins in the scaffold .
  • Methods of Application: The researchers cultured SH-SY5Y cells in an agarose-laminin scaffold and induced the amyloidogenic condition using Aftin-4 . The effectiveness of RNAs, proteins, and cells isolation from 3D scaffold enables the investigation of the cellular and molecular mechanisms underlying the amyloidogenic cascade in neuronal cells .
  • Results: The results showed that SH-SY5Y cultured in agarose-laminin scaffold differentiated to a mature TUJ1-expressing neuron cell on day 7 . The gene expression profile from the Aftin-4-induced amyloidogenic condition revealed the expression of relevant gene-encoding proteins in the amyloidogenic pathway, including APP, BACE1, PS1, and PS2 .

5. Inducing Mitochondrial Phenotype

  • Summary of Application: Aftin-4 has been identified as a compound that induces a reversible mitochondrial phenotype reminiscent of the one observed in Alzheimer’s disease brains .
  • Methods of Application: The researchers used Aftin-4 to induce a mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
  • Results: The results confirmed that Aftin-4 induces a reversible mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .

6. Inducing Decrease of Gene Expressions

  • Summary of Application: Aftin-4 has been found to result in the decrease of gene expressions .
  • Methods of Application: The researchers used Aftin-4 treatment which resulted in the decrease of gene expressions . Although the expression of enzyme-encoded genes showed no statistical difference (P-value > 0.05), Aftin-4 might exert the production of amyloid-β 42 through its enzymatic activity as described in several previous studies .
  • Results: The results showed that 50μM Aftin-4 treatment resulted in the decrease of gene expressions .

7. Inducing Reversible Mitochondrial Phenotype

  • Summary of Application: Aftin-4 has been identified as a compound that induces a reversible mitochondrial phenotype reminiscent of the one observed in Alzheimer’s disease brains .
  • Methods of Application: The researchers used Aftin-4 to induce a mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .
  • Results: The results confirmed that Aftin-4 induces a reversible mitochondrial phenotype in N2a cells, primary neurons, and brain lysates .

Safety And Hazards

Aftin-4 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWONAECUVKHY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aftin-4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aftin-4
Reactant of Route 2
Reactant of Route 2
Aftin-4
Reactant of Route 3
Reactant of Route 3
Aftin-4
Reactant of Route 4
Reactant of Route 4
Aftin-4
Reactant of Route 5
Reactant of Route 5
Aftin-4
Reactant of Route 6
Aftin-4

Citations

For This Compound
36
Citations
J Meunier, N Borjini, C Gillis, V Villard… - Journal of Alzheimer's …, 2015 - content.iospress.com
… As a whole, this study showed that in vivo injection of aftin-4 results in a rapid, acute … and toxicity induced by aftin-4, an amyloid forty-two inducer purine. After icv injection of aftin-4, we …
Number of citations: 18 content.iospress.com
J Meunier, N Borjini, C Gillis, V Villard… - Alzheimer's & …, 2013 - academia.edu
… Aftin-4 in mice induces within one week biochemical and behavioral alteration reminiscent of Alzheimer’s disease (AD) pathology. Methods: Animals were treated icv with Aftin-4 … Aftin-4 …
Number of citations: 3 www.academia.edu
K Bettayeb, N Oumata, Y Zhang, W Luo… - The FASEB …, 2012 - ncbi.nlm.nih.gov
… increases of Aβ42, we identified Aftin-4, a new compound that … with Aftin-4, but not with a structurally similar but inactive molecule. Electron microscopy studies demonstrated that Aftin-4 …
Number of citations: 27 www.ncbi.nlm.nih.gov
P Namchaiw, P Bunreangsri, P Eiamcharoen… - Plos one, 2022 - journals.plos.org
… amyloid-β 42/40 ratio at the sublethal dose; 25μM Aftin-4 only, but not at the dose of 50 μM Aftin-4. This may be caused by the regulation of enzyme activity level to produce amyloid-β by …
Number of citations: 2 journals.plos.org
A Hochard, N Oumata, K Bettayeb… - Journal of …, 2013 - content.iospress.com
… able to improve only slightly the potency of the initial Aftin-4 [14]. Furthermore we have not … Affinity chromatography on immobilized Aftin-4 has already been allowed the identification …
Number of citations: 25 content.iospress.com
M Maesako, K Uemura, M Kubota… - Alzheimer's & …, 2013 - Wiley Online Library
… Aftin-4 in mice induces within one week biochemical and behavioral alteration reminiscent of Alzheimer’s disease (AD) pathology. Methods: Animals were treated icv with Aftin-4 … Aftin-4 …
Q Shi, B Caldarone, K Merry, S Hong… - Alzheimer's & …, 2013 - Wiley Online Library
… Aftin-4 in mice induces within one week biochemical and behavioral alteration reminiscent of Alzheimer’s disease (AD) pathology. Methods: Animals were treated icv with Aftin-4 … Aftin-4 …
J Abrisqueta‐Gomez… - Alzheimer's & …, 2013 - Wiley Online Library
… of Aftin-4 in mice induces within one week biochemical and behavioral alteration reminiscent of Alzheimer’s disease (AD) pathology. Methods: Animals were treated icv with Aftin-4 or …
A Hocharda, N Oumataa, K Bettayebc… - Journal of …, 2013 - content.iospress.com
N-Methylbenzylamine and NEt3 were added to a solution of 2-amino-6-chloropurine in n-butanol. The mixture was stirred at 85◦ C for 6 h. After cooling to 20◦ C, Aftin-2 separated upon …
Number of citations: 4 content.iospress.com
R Vila, R Castaner, P Cole - Drugs of the Future, 2014 - access.portico.org
… after the icv injections, the administration of aftin-4 dose-dependently increased Ab42 in the … action of aftin-4 is sufficient to develop neurotoxicity in the mouse brain. Additionally, aftin-4 …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.